molecular formula C11H6ClN3O3S B2602842 6-(4-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole CAS No. 339008-06-9

6-(4-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole

Cat. No.: B2602842
CAS No.: 339008-06-9
M. Wt: 295.7
InChI Key: VWXBRQBVEYZNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features both imidazole and thiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenol with 2-bromo-1-nitroethene to form 4-chlorophenoxy-2-nitroethene. This intermediate is then reacted with thioamide under basic conditions to yield the desired imidazo[2,1-b][1,3]thiazole structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Substitution: The chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

6-(4-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole is unique due to its specific combination of the nitro group and the chlorophenoxy substituent, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research in medicinal chemistry and other scientific fields .

Properties

IUPAC Name

6-(4-chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O3S/c12-7-1-3-8(4-2-7)18-9-10(15(16)17)14-5-6-19-11(14)13-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXBRQBVEYZNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(N3C=CSC3=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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